2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C15H16FN7 and its molecular weight is 313.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14512170 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often targetprotein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Many pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of protein kinases can affect a variety of cellular signaling pathways, particularly those involved in cell growth and differentiation .
Result of Action
The inhibition of protein kinases can disrupt cellular signaling processes, potentially leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, which is a crucial process in cell signaling and regulation. This compound interacts with various protein kinases, inhibiting their activity and thereby affecting cellular processes such as growth, differentiation, and metabolism . The nature of these interactions involves binding to the ATP-binding site of the kinases, preventing the transfer of phosphate groups.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the signaling pathways that promote cell survival and growth . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. The compound may also interact with other biomolecules, such as transcription factors, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing dosage to balance efficacy and safety. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites may retain some biological activity, contributing to its overall effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in specific cellular compartments. Its distribution within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other biomolecules . It may also be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications. This localization is essential for its ability to modulate gene expression and cellular signaling pathways effectively.
Properties
IUPAC Name |
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN7/c1-10-13(16)14(20-11(2)19-10)22-5-7-23(8-6-22)15-18-4-3-12(9-17)21-15/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNYWELVRSACLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.